N-(2,4-dimethylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c1-5-22-18(24)17-15(9-13(4)26-17)21-19(22)25-10-16(23)20-14-7-6-11(2)8-12(14)3/h6-8,13H,5,9-10H2,1-4H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGOTJQIJAVQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=C(C=C(C=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,2-d]pyrimidine moiety, which is known for its diverse biological activities. The presence of a thioacetamide group enhances its potential interactions with biological targets. Below is the molecular formula and structure representation:
- Molecular Formula : CHNOS
- Molecular Weight : 300.41 g/mol
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study evaluating various derivatives demonstrated that certain analogs showed potent cytotoxic effects against multiple cancer cell lines.
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | K562 | 0.66 | |
| Compound B | K562/A02 | 0.65 | |
| Compound C | MCF-7 | 0.0585 |
These results suggest that structural modifications can enhance the potency of thieno[3,2-d]pyrimidine derivatives in targeting cancer cells.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Similar compounds have shown effectiveness against various pathogens.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 15.62 | |
| Compound E | Candida albicans | 15.62 |
These findings highlight the compound's potential as a broad-spectrum antimicrobial agent.
Study on Anticancer Properties
In a recent study focused on the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives, researchers synthesized several compounds and tested their cytotoxicity in vitro against various cancer cell lines. The study concluded that specific structural features contributed to enhanced anticancer activity.
Evaluation of Antimicrobial Effects
Another investigation assessed the antimicrobial effects of thieno[3,2-d]pyrimidine derivatives against common pathogens. The results indicated that modifications in the side chains significantly influenced antimicrobial potency.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that alterations in substituents on the thieno[3,2-d]pyrimidine core can lead to significant changes in biological activity. For instance:
- Substituent Variations : Different alkyl groups can enhance lipophilicity and cellular uptake.
- Functional Group Modifications : The introduction of electron-withdrawing or donating groups can affect binding affinity to biological targets.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(2,4-dimethylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thieno[3,2-d]pyrimidin-4-one core via cyclization of thiophene and pyrimidine precursors under reflux conditions.
- Step 2 : Introduction of the thioether group using 2-mercaptoacetamide derivatives, often catalyzed by triethylamine in dimethylformamide (DMF) at 60–80°C .
- Step 3 : Coupling with N-(2,4-dimethylphenyl)acetamide via nucleophilic substitution or Mitsunobu reaction, requiring inert atmospheres (e.g., nitrogen) and anhydrous solvents .
- Critical Parameters : Temperature control (<100°C), solvent purity (DMF or ethanol), and stoichiometric ratios (1.2–1.5 equivalents of coupling agents) to minimize side reactions .
Q. How is structural characterization of this compound performed?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions (e.g., δ 12.45 ppm for NH protons in DMSO-d) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 344.21 [M+H]) and fragmentation patterns .
- Elemental Analysis : Ensures purity (>95%) by matching experimental vs. calculated values (e.g., C: 45.29% vs. 45.36% theoretical) .
Q. What preliminary biological assays are recommended for screening this compound?
- Assay Design :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values determined at 24–48 hours .
- Anti-inflammatory Potential : Inhibition of COX-2 or IL-6 in murine macrophage models, using ELISA for cytokine quantification .
Advanced Research Questions
Q. How can reaction yields be optimized during the alkylation of the thienopyrimidine core?
- Optimization Strategies :
- Catalyst Screening : Triethylamine vs. DBU for thioether bond formation; DBU may reduce side-product formation by 15–20% .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates compared to dichloromethane .
- Molar Ratios : A 2.8-fold excess of sodium methylate improves alkylation efficiency, as observed in analogous thiopyrimidine syntheses .
Q. How should researchers address contradictory spectroscopic data during characterization?
- Case Example : Discrepancies in H NMR shifts (e.g., δ 7.75–7.55 ppm for aromatic protons) may arise from residual solvents or tautomerism.
- Resolution : Use deuterated solvents with controlled drying, and compare data to structurally similar compounds (e.g., N-(4-acetamidophenyl) analogs) .
- Advanced Techniques : 2D NMR (COSY, HSQC) clarifies ambiguous proton-carbon correlations .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in thienopyrimidine derivatives?
- SAR Framework :
- Substituent Variation : Compare bioactivity of analogs with methyl (e.g., 6-methyl) vs. ethyl (3-ethyl) groups on the pyrimidine ring. Ethyl groups enhance lipophilicity and membrane penetration .
- Functional Group Impact : Thioether vs. sulfone linkages: Thioetchers show 3–5× higher antimicrobial activity due to sulfur’s redox activity .
- Computational Tools : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like DHFR or kinase enzymes .
Data Contradiction Analysis
Q. How to resolve discrepancies between theoretical and experimental elemental analysis results?
- Root Cause : Minor impurities (e.g., unreacted starting materials) or hygroscopicity.
- Mitigation :
- Repurification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes residual amines or acetamide by-products .
- Drying Protocols : Vacuum drying at 60°C for 24 hours ensures complete solvent removal before analysis .
Methodological Best Practices
Q. What purification techniques are most effective for this compound?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) achieves >98% purity .
- Recrystallization : Ethanol/water (7:3 v/v) yields crystalline product with defined melting points (e.g., 224–226°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
